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Sabizabulin: Mechanism and Clinical Profile

The table below summarizes the core profile of Sabizabulin based on its phase Ib/II clinical trial.

Attribute

Details for Sabizabulin

Drug Class

Molecular Target

Primary Mechanism

Key Preclinical
Differentiator

Recommended Phase Il
Dose

Common Adverse
Events (Grade 1-2)

Oral cytoskeleton disruptor [1]

Colchicine binding site on B-tubulin; also binds a-tubulin, causing cross-
linking [1]

Inhibits microtubule formation, induces depolymerization, disrupts
cytoskeleton, and represses transcription of B-tubulin isoforms [1]

Not a substrate for P-glycoprotein and other multidrug resistance proteins;
active in tumors resistant to taxanes and AR-targeting agents [1]

63 mg once daily [1]

Gastrointestinal (e.g., diarrhea, nausea) [1] [2]
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Attribute Details for Sabizabulin

Notable Grade =3 Diarrhea (7.4%), fatigue (5.6%), elevated liver enzymes (ALT/AST
Adverse Events 5.6%/3.7%) [1]

Key Absent Toxicities No neurotoxicity or neutropenia observed [1]

| Preliminary Efficacy (Phase Ib/II) | - Objective Response Rate (RECIST): 20.7% (6 of 29 patients with

measurable disease)

e PSA declines: 29.2% (14 of 48 patients)
e Median rPFS: 11.4 months
e Durable Responses: Lasting >2.75 years [1] | | Trial Status | Phase Ill VERACITY trial is ongoing [1]

[2]1

Comparison with Other Non-Antiandrogen Strategies

Sabizabulin belongs to a class of drugs that do not directly target the androgen receptor. The table below

compares it with another key non-antiandrogen combination therapy, Cabozantinib + Atezolizumab, based
on phase III trial (CONTACT-02) results.

Cabozantinib + Atezolizumab (Phase il

Attribute Sabizabulin (Phase Ib/ll data)
data)
Drug Oral cytoskeleton disruptor [1] TKI (Cabozantinib) + PD-L1 inhibitor
Class/Combination (Atezolizumab) [3]
Primary Mechanism Microtubule disruption & Inhibition of MET/VEGFR and other
cytoskeleton breakdown [1] kinases + Immune checkpoint blockade
3]
Patient Population MCRPC progressed on =1 AR- MCRPC with measurable extrapelvic soft-
targeting agent; prior taxane tissue metastases progressed on 1 ARPI
allowed [1] [3]1[4]

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://www.urologytimes.com/view/sabizabulin-for-metastatic-castration-resistant-prostate-cancer
https://www.smolecule.com/products/s516751?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://oncodaily.com/oncolibrary/contact-02-atezolizumab-plus-cabozantinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://oncodaily.com/oncolibrary/contact-02-atezolizumab-plus-cabozantinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://oncodaily.com/oncolibrary/contact-02-atezolizumab-plus-cabozantinib
https://pubmed.ncbi.nlm.nih.gov/40523369/
https://www.smolecule.com/products/s516751?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

| Key Efficacy Metrics | - Median rPFS: 11.4 months [1] | - Median rPFS: 6.3 months vs 4.2 months
(control: ARPI switch)

e Hazard Ratio (PFS): 0.65

e Overall Survival (Median): 14.8 months vs 15.0 months (control)

¢ HR (0S): 0.89 (not significant) [3] [4] | | Objective Response Rate | 20.7% [1] | 13% (vs 6% in
control arm) [3] | | Safety Profile | Predominantly Grade 1-2 Gl events; no neurotoxicity/neutropenia
[1] | Grade 3-4 AEs in 56% of patients; common: hypertension (8%), anemia (8%) [3] [4] |

Mechanisms of Action in Context

The diagram below illustrates the distinct mechanisms of Sabizabulin and the Cabozantinib+Atezolizumab

combination within the context of a prostate cancer cell.
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This diagram highlights Sabizabulin's direct cytotoxic action via microtubule disruption, a mechanism

distinct from immunomodulatory or antiangiogenic approaches.

Detailed Experimental Protocols

For researchers evaluating these data, understanding the underlying trial designs is critical.

¢ Sabizabulin Phase Ib/II Trial (NCT03752099)

o Study Design: Multicenter, open-label trial. The Phase Ib portion used a standard 3+3 dose-
escalation design. The Phase Il portion expanded the cohort at the recommended dose [1].

o Dosing: Phase Ib tested daily oral doses from 4.5 mg to 81 mg on a schedule of 7 days on/14
days off per 21-day cycle. Intrapatient escalation to continuous daily dosing was permitted if
tolerated. The Phase Il dose was 63 mg taken orally once daily [1].

o Patient Population: Men with mCRPC who had progressed on at least one novel AR-targeting
agent (e.g., enzalutamide, abiraterone). Prior taxane chemotherapy was allowed in Phase Ib
but not in Phase Il [1].

o Efficacy Assessment: Tumor response was evaluated according to Prostate Cancer Working
Group 3 (PCWG3) criteria and RECIST 1.1. Key endpoints included objective response rate,
PSA response, and radiographic progression-free survival (rPFS) [1].

e CONTACT-02 Phase III Trial (NCT04446117)

o Study Design: Randomized, open-label, phase 3 study across 184 sites globally. Patients
were assigned 1:1 to the combination therapy or an ARPI switch (abiraterone + prednisone or
enzalutamide) [3] [4].

o Dosing: Cabozantinib 40 mg orally once daily plus Atezolizumab 1200 mg intravenously every
three weeks [3].

o Patient Population: Men with mCRPC and measurable extrapelvic soft-tissue metastases that
had progressed after one prior ARPI. Patients could have had prior docetaxel in the mHSPC
setting [3].

o Efficacy Assessment: Co-primary endpoints were radiographic progression-free survival

(rPFS) per RECIST 1.1 and PCWGS3 criteria (assessed by blinded independent review) and
overall survival (OS) [3] [4].

Key Differentiators and Research Implications
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¢ Novel Mechanism: Sabizabulin's unique dual targeting of a and 3 tubulin, bypassing common
multidrug resistance pumps, makes it a compelling candidate for treating resistant disease [1].

¢ Therapeutic Niche: Its oral administration and favorable neurological and hematological safety
profile may position it as a well-tolerated, chronic therapy option [1] [2].

o Efficacy Considerations: Cross-trial comparisons require caution due to different patient
populations and trial phases. The median rPFS of 11.4 months for Sabizabulin appears promising
against the 6.3 months for the Cabozantinib combination, but this must be validated in the ongoing
Phase 1ll VERACITY trial [1] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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